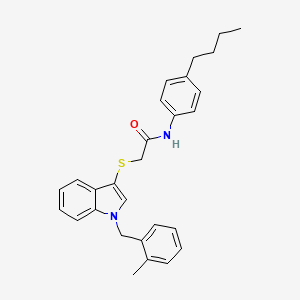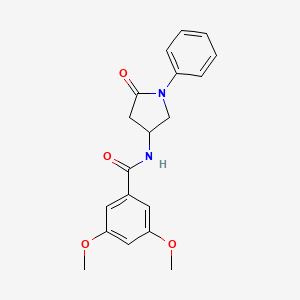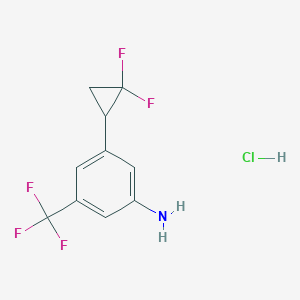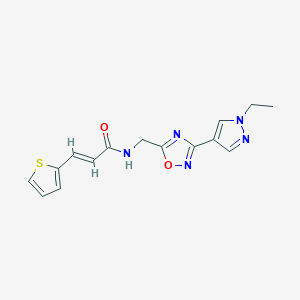
3-(甲磺酰甲基)苯胺
描述
3-(Methanesulfonylmethyl)aniline is an organic compound with the molecular weight of 199.27 . It is a powder at room temperature . The IUPAC name for this compound is 2-methyl-3-[(methylsulfonyl)methyl]aniline .
Molecular Structure Analysis
The InChI code for 3-(Methanesulfonylmethyl)aniline is 1S/C9H13NO2S/c1-7-8(6-13(2,11)12)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-(Methanesulfonylmethyl)aniline is a powder at room temperature . It has a molecular weight of 199.27 . The compound’s boiling point is predicted to be 434.6±28.0 °C and it has a predicted density of 1.272±0.06 g/cm3 .科学研究应用
合成和化学反应
- 交叉偶联反应:已报道了一种钯催化的交叉偶联方法,用于有效地将甲磺酰胺与芳基溴化物和氯化物偶联,为潜在的遗传毒性试剂和副产物提供了更安全的替代方案。这种方法对于合成多费利特等复杂分子特别有价值,而不会产生有害杂质的风险 (Rosen 等人,2011)。
- 二氧化硫插入:已经开发出在温和条件下将二氧化硫插入到 2-(烯丙氧基)苯胺中以合成 1-(2,3-二氢苯并呋喃-3-基)-甲磺酰肼的新策略。此类方法可以有效地构建磺化化合物,并且表明二氧化硫在合成中的适应性 (An 等人,2014)。
材料科学和电化学
- 高压电池性能增强:在 5V 级高压富锂层状氧化物电池中引入(三甲基甲硅烷基)甲磺酸盐作为多功能添加剂已显示出显着提高界面稳定性,这对于实现出色的容量保持率和倍率性能至关重要。该应用强调了此类化合物在电池技术进步中的作用 (Lim 等人,2016)。
聚合物和导电材料
- 聚苯胺的合成和改性:已探索在各种氧化剂和条件(包括使用甲磺酸)下氧化苯胺,以合成聚苯胺及其复合材料。这些研究突出了苯胺衍生物在制备导电聚合物和复合材料中的重要性,这些聚合物和复合材料在电子学和防腐中具有应用。值得注意的是,聚苯胺-银复合材料表现出显着的导电性,突出了这些材料在电子应用中的潜力 (Stejskal 等人,2014;Bober 等人,2011)。
安全和危害
未来方向
While specific future directions for 3-(Methanesulfonylmethyl)aniline are not available, research in the field of anilines and their derivatives continues to be a topic of interest . The development of new synthesis methods and applications of these compounds in various industries could be potential future directions.
属性
IUPAC Name |
3-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECSZAKQFLIPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261925-02-4 | |
| Record name | 3-(methanesulfonylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2897502.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2897503.png)


![Methyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2897509.png)
![(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2897511.png)

![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)
![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)


![2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2897519.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2897525.png)